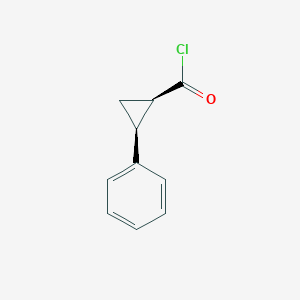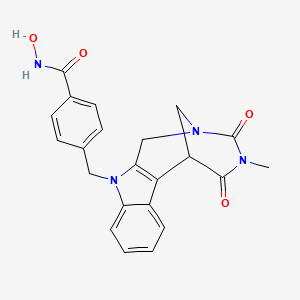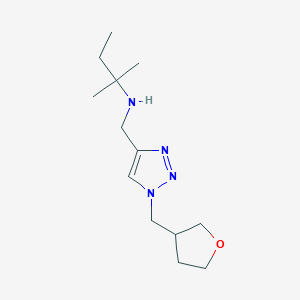
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine is a complex organic compound featuring a triazole ring, a tetrahydrofuran moiety, and a butan-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the triazole intermediate with a tetrahydrofuran derivative.
Introduction of the Butan-2-amine Group: This final step involves the alkylation of the intermediate with a suitable butan-2-amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions or as a ligand in binding studies. Its triazole ring is known for its bioactivity, which can be exploited in drug design.
Medicine
Medicinally, the compound has potential as a pharmacophore in the development of new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, while the butan-2-amine group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methyl-1H-1,2,3-triazole
- 2-Methyl-1H-1,2,3-triazole-4-carboxylic acid
- N-(1-(Tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a tetrahydrofuran moiety in the same molecule is relatively rare, providing opportunities for novel applications.
Propriétés
Formule moléculaire |
C13H24N4O |
|---|---|
Poids moléculaire |
252.36 g/mol |
Nom IUPAC |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-2-amine |
InChI |
InChI=1S/C13H24N4O/c1-4-13(2,3)14-7-12-9-17(16-15-12)8-11-5-6-18-10-11/h9,11,14H,4-8,10H2,1-3H3 |
Clé InChI |
PSIORGSGOVCPHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCC1=CN(N=N1)CC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)


![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
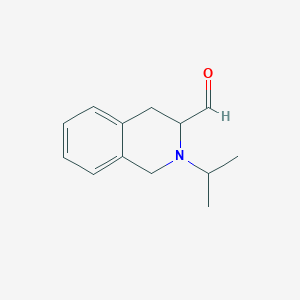
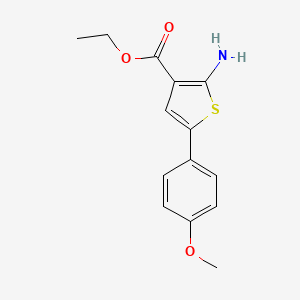
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
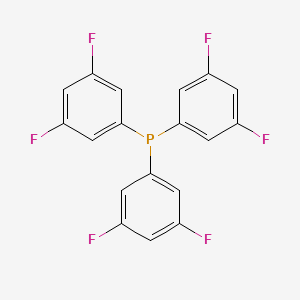
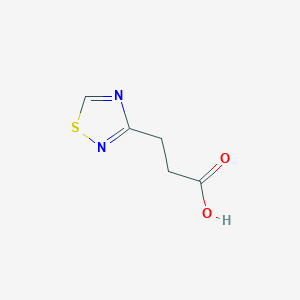
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
